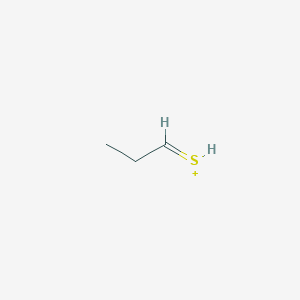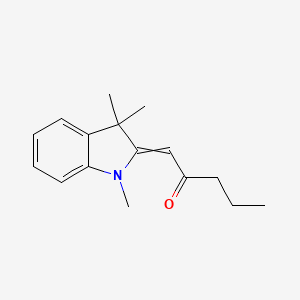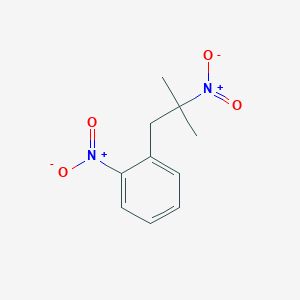
Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro-: is an organic compound with the molecular formula C11H15NO4. It is a derivative of benzene, where the benzene ring is substituted with a 2-methyl-2-nitropropyl group and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- typically involves the nitration of a suitable precursor. One common method is the nitration of 1-(2-methyl-2-nitropropyl)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the precursor and nitrating agents are continuously fed into a reactor. This method allows for better control over reaction conditions and yields higher purity products. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, tin(II) chloride (SnCl2)
Substitution: Various electrophiles such as halogens, sulfonic acids, or alkylating agents
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Amino derivatives
Substitution: Halogenated, sulfonated, or alkylated benzene derivatives
Applications De Recherche Scientifique
Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of nitroaromatic compounds on living organisms.
Medicine: Research into the pharmacological properties of nitroaromatic compounds includes investigating their potential as therapeutic agents or their toxicological effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- involves its interaction with molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including cytotoxicity, mutagenicity, and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(2-methyl-2-nitropropyl)-4-nitro-
- Benzene, 1-(2-methyl-2-nitropropyl)-3-nitro-
- Toluene, 1-(2-methyl-2-nitropropyl)-2-nitro-
Uniqueness
Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- is unique due to the specific positioning of its nitro groups and the 2-methyl-2-nitropropyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and the ability to undergo various chemical transformations set it apart from other similar compounds.
Propriétés
Numéro CAS |
65398-89-2 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
1-(2-methyl-2-nitropropyl)-2-nitrobenzene |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,12(15)16)7-8-5-3-4-6-9(8)11(13)14/h3-6H,7H2,1-2H3 |
Clé InChI |
LAVCABNWIHHZES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


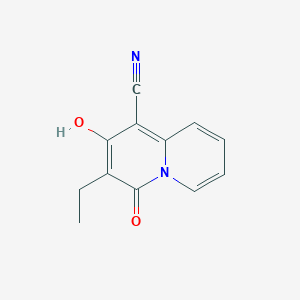
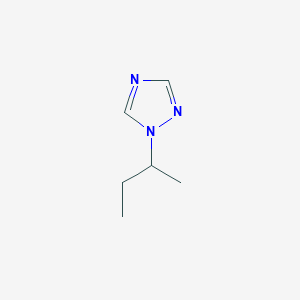
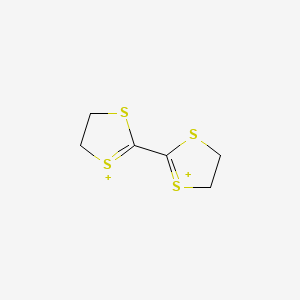
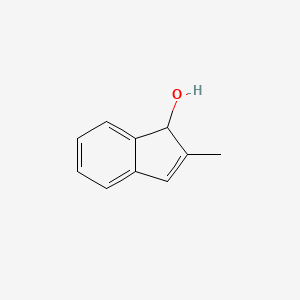
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)

![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)


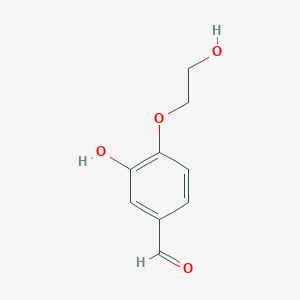
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
